

Technical Profile: 5-Chloro-2,4-difluorophenylacetonitrile[1]

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Compound of Interest

Compound Name: 5-Chloro-2,4-difluorophenylacetonitrile

CAS No.: 1429422-26-3

Cat. No.: B1432692

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Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3) is a halogenated aromatic nitrile serving as a critical building block in medicinal and agricultural chemistry.[1] Its unique substitution pattern—featuring a chlorine atom at the 5-position and fluorine atoms at the 2- and 4-positions—imparts specific electronic and steric properties to downstream derivatives. The electron-withdrawing nature of the fluorine atoms enhances metabolic stability and lipophilicity, making this scaffold highly valuable for developing bio-active compounds, particularly fluoro-quinolone antibiotics and benzoylurea insecticides.

Physicochemical Characterization

The following data represents the core physical and chemical constants established for high-purity (>95%) research grades.

Property	Value	Notes
IUPAC Name	2-(5-Chloro-2,4-difluorophenyl)acetonitrile	
CAS Number	1429422-26-3	Specific isomer identifier
Molecular Formula	C ₈ H ₄ ClF ₂ N	
Molecular Weight	187.57 g/mol	
Appearance	Off-white to pale yellow solid/liquid	Low-melting solid (dependent on purity)
Boiling Point	~280–285 °C (Predicted)	Decomposes at high T
Density	1.42 ± 0.06 g/cm ³	Predicted at 20 °C
LogP	~2.3–2.5	Moderate lipophilicity
Solubility	DMSO, Methanol, Ethyl Acetate, DCM	Insoluble in water

Synthetic Methodology

The industrial and laboratory-scale preparation of **5-Chloro-2,4-difluorophenylacetonitrile** typically follows a convergent pathway starting from substituted toluenes or benzyl halides.

Primary Synthetic Route: Cyanation of Benzyl Halides

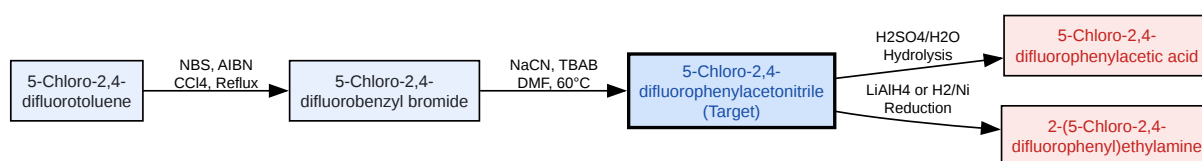
The most robust method involves the nucleophilic substitution of 5-chloro-2,4-difluorobenzyl chloride (or bromide) with an inorganic cyanide source.

- Precursor: 5-Chloro-2,4-difluorobenzyl chloride (derived from radical halogenation of 5-chloro-2,4-difluorotoluene).
- Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[2]
- Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (Phase Transfer Catalysis).[2]
- Solvent: Aqueous Ethanol, Acetonitrile, or DMF.[2]

Protocol Insight: The reaction is strictly SN₂. The presence of ortho/para fluorine atoms on the benzene ring exerts an electron-withdrawing effect, slightly deactivating the benzylic position compared to non-fluorinated analogs, but the reaction proceeds efficiently under phase-transfer conditions at 60–80°C.

Visualization of Synthesis Pathway

The following diagram illustrates the conversion from the toluene precursor to the nitrile and its subsequent derivatives.



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Caption: Figure 1.[3][4] Synthetic workflow from toluene precursor to the target nitrile and key downstream derivatives.

Reactivity & Transformations

The nitrile group (-CN) serves as a versatile "chemical handle," allowing for transformation into various functional groups essential for drug design.

Hydrolysis (Acid Synthesis)[4]

- Transformation: Nitrile

Carboxylic Acid.[2]

- Reagents: Conc. H₂SO₄ / H₂O or NaOH / H₂O (Reflux).[2]
- Product: 5-Chloro-2,4-difluorophenylacetic acid.
- Application: This acid is a direct precursor for coupling reactions to form amide bonds in peptidomimetics or agrochemical active agents.[2]

Reduction (Amine Synthesis)[4]

- Transformation: Nitrile

Primary Amine.[2]

- Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or Catalytic Hydrogenation (Raney Ni, H₂).[2]
- Product: 2-(5-Chloro-2,4-difluorophenyl)ethylamine.
- Significance: Phenethylamines are a privileged scaffold in CNS-active drugs.[2] The addition of the halogen motif modulates binding affinity and metabolic half-life.[2]

Alpha-Alkylation

The benzylic protons (adjacent to the nitrile) are acidic (pK_a ~16–18 in DMSO).[2]

- Mechanism: Deprotonation with a strong base (NaH, LDA) generates a carbanion that can attack alkyl halides.[2]
- Utility: Allows for the construction of chiral centers or complex quaternary carbons alpha to the aromatic ring.[2]

Applications in Drug & Agrochemical Discovery

This compound acts as a "gateway" intermediate for introducing the 5-chloro-2,4-difluorophenyl moiety.

- Metabolic Stability: The strategic placement of fluorine (C-F bond energy ~485 kJ/mol) blocks metabolic oxidation at the 2 and 4 positions, extending the in vivo half-life of the final drug molecule.[2]
- Agrochemicals: Analogous structures are found in benzoylurea insecticides (e.g., Teflubenzuron derivatives), where the halogenated ring is critical for chitin synthesis inhibition activity.[2]
- Medicinal Chemistry: Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors where the electron-deficient ring participates in pi-

stacking interactions within the protein binding pocket.[2]

Handling, Safety, and Storage

Signal Word: WARNING

- Hazard Statements:
 - H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[2][5]
 - H315/H319: Causes skin irritation and serious eye irritation.[2][5]
 - EUH032: Contact with acids liberates very toxic gas (HCN).[2]

Safety Protocol:

- Engineering Controls: Always handle within a certified chemical fume hood.
- PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[2]
- Waste Disposal: All aqueous waste streams must be treated with bleach (sodium hypochlorite) to quench any residual cyanide before disposal.[2]
- Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

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